Filixic acid ABA Filixic acid ABA Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai. Rhizome. Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 with IC50 as 29.57 ± 2.48 uM, it may have anti-influenza virus activity.
Brand Name: Vulcanchem
CAS No.: 38226-84-5
VCID: VC0527997
InChI: InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3
SMILES: CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O
Molecular Formula: C32H36O12
Molecular Weight: 612.6 g/mol

Filixic acid ABA

CAS No.: 38226-84-5

Cat. No.: VC0527997

Molecular Formula: C32H36O12

Molecular Weight: 612.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Filixic acid ABA - 38226-84-5

Specification

CAS No. 38226-84-5
Molecular Formula C32H36O12
Molecular Weight 612.6 g/mol
IUPAC Name 2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Standard InChI InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3
Standard InChI Key KMSLYJLZKAMWMU-UHFFFAOYSA-N
SMILES CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O
Canonical SMILES CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

Filixic acid ABA belongs to the filicin class of natural products, a group of terpenylated acylphloroglucinols distinguished by their polyphenolic frameworks. The compound is systematically named 2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one . Alternative designations include trisalbaspidin ABA and the CAS registry number 38226-84-5 .

Key Identifiers:

PropertyValueSource
Molecular FormulaC32H36O12C_{32}H_{36}O_{12}
Molecular Weight612.63 g/mol
CAS Number38226-84-5
IUPAC NameSee systematic name above
SMILESCCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O

Natural Sources and Extraction

Filixic acid ABA is predominantly sourced from the rhizomes and scales of fern species within the Dryopteris genus:

  • Primary Sources:

    • Dryopteris crassirhizoma Nakai

    • Dryopteris wallichiana

  • Secondary Sources:

    • Dryopteris dickinsii (initial isolation)

    • Dryopteris sieboldii (related filicins)

Extraction protocols typically involve diethyl ether or methanol solvents, followed by chromatographic purification . The compound’s presence in multiple Dryopteris species underscores its ecological role as a secondary metabolite, potentially contributing to plant defense mechanisms .

Structural Characteristics

Filixic acid ABA features a central trihydroxybenzene core substituted with two cyclohexadienone moieties, each modified with acetyl and butanoyl groups (Figure 1) . Key structural attributes include:

  • Acyl Groups: Two acetyl (CH3COCH_3CO-) and one butanoyl (C3H7COC_3H_7CO-) substituents.

  • Hydroxyl Groups: Seven phenolic -OH groups, enhancing solubility in polar solvents like methanol and ethanol .

  • Stereochemistry: Absolute configuration at C-14' determined via comparative circular dichroism (CD) spectroscopy .

Figure 1: 3D Conformer of filixic acid ABA (PubChem CID 15081408 ).

Physicochemical Properties

The compound’s bioactivity is influenced by its physicochemical profile:

PropertyValueMethod/Source
Purity≥98% (HPLC)
Physical FormYellow crystalline powder
SolubilitySoluble in pyridine, methanol, ethanol
XLogP33.3Computed (PubChem)
Hydrogen Bond Donors7Computed (PubChem)
Hydrogen Bond Acceptors12Computed (PubChem)
Rotatable Bonds9Computed (PubChem)
Storage Conditions-20°C (desiccated)

Biological Activity and Mechanism

Filixic acid ABA exhibits neuraminidase inhibitory activity against influenza H5N1, a critical target for antiviral therapies. Neuraminidase facilitates viral release from host cells, and its inhibition curtails viral spread .

Key Findings:

  • IC50_{50}: 29.57±2.48 μM29.57 \pm 2.48\ \mu M against H5N1 neuraminidase .

  • Comparative Activity: Less potent than oseltamivir (IC50_{50} ~1 nM) but significant for natural product derivatives .

  • Structure-Activity Relationship (SAR):

    • Acyl groups (acetyl, butanoyl) enhance binding to neuraminidase’s hydrophobic pocket.

    • Hydroxyl groups mediate hydrogen bonding with active-site residues .

Pharmacological Research and Applications

While preclinical, filixic acid ABA’s pharmacological potential spans:

Antiviral Development

  • Lead Compound: Serves as a scaffold for synthesizing analogs with improved potency and pharmacokinetics .

  • Combination Therapy: Synergy with existing neuraminidase inhibitors under investigation .

Additional Bioactivities

  • Antioxidant Properties: Polyphenolic structure suggests free radical scavenging capacity (theoretical, pending validation) .

  • Anthelmintic Potential: Structural similarity to filicin, a known anthelmintic .

Analytical Characterization

High-performance liquid chromatography (HPLC) is the primary method for purity assessment:

HPLC Parameters :

ParameterValue
Mobile Phase0.1% trifluoroacetic acid in water:methanol (1:99)
Flow Rate1.0 mL/min
Detection Wavelength365 nm
Column TemperatureAmbient

Challenges and Future Directions

Despite its promise, filixic acid ABA faces hurdles:

  • Low Bioavailability: High molecular weight and polarity may limit cellular uptake.

  • Synthetic Complexity: Structural intricacy challenges large-scale synthesis .

  • Toxicity Profile: Unreported in current literature; requires comprehensive safety studies.

Future research should prioritize:

  • Analogue Synthesis: Modular modifications to enhance potency and solubility.

  • In Vivo Studies: Efficacy testing in animal models of influenza.

  • Mechanistic Elucidation: Target engagement studies beyond neuraminidase inhibition.

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